molecular formula C9H8N2O2 B12929098 6-Nitro-3,4-dihydroisoquinoline

6-Nitro-3,4-dihydroisoquinoline

Cat. No.: B12929098
M. Wt: 176.17 g/mol
InChI Key: UAWBATMHPLUPHU-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally related to quinolines and are found in various natural products, including alkaloids. The nitro group at the 6-position and the partially hydrogenated isoquinoline ring system make this compound an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Nitro-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is advantageous as it avoids the use of heavy metals and other toxic compounds, simplifying the purification process.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-nitroisoquinoline.

    Reduction: The nitro group can be reduced to an amino group, resulting in 6-amino-3,4-dihydroisoquinoline.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6-Nitroisoquinoline

    Reduction: 6-Amino-3,4-dihydroisoquinoline

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

6-Nitro-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in the synthesis of alkaloid derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups at the 6 and 7 positions.

    6-Amino-3,4-dihydroisoquinoline: Formed by the reduction of 6-Nitro-3,4-dihydroisoquinoline.

    3,4-Dihydroisoquinoline: Lacks the nitro group at the 6 position.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5-6H,3-4H2

InChI Key

UAWBATMHPLUPHU-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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